Historical development of Methandrostenolone for scientific research
Historical development of Methandrostenolone for scientific research
An In-Depth Technical Guide on the Historical Development of Methandrostenolone for Scientific Research
Abstract
This technical guide provides a comprehensive overview of the historical development of Methandrostenolone (Dianabol) for scientific research. It covers its initial synthesis, early medical applications, and subsequent transition into a substance of interest for performance enhancement. The document details its pharmacology, mechanism of action, and key findings from foundational scientific studies. Quantitative data from historical experiments are presented in tabular format, and detailed experimental protocols are outlined. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear understanding for researchers, scientists, and drug development professionals.
Introduction
Methandrostenolone, also known as metandienone and commonly sold under the brand name Dianabol, is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101).[1][2] First synthesized in 1955 by researchers at CIBA laboratories in Basel, Switzerland, it was introduced to the U.S. market in 1958.[2] Initially developed for medical purposes, its potent anabolic properties led to its widespread use in sports and bodybuilding.[1][3] This guide explores the scientific journey of Methandrostenolone, from its therapeutic origins to its status as a controlled substance, focusing on the technical data and experimental foundations that have shaped our understanding of this compound.
Historical Development and Synthesis
Discovery and Initial Medical Applications
The development of Methandrostenolone was a significant milestone in the broader history of anabolic steroid research, which began with the synthesis of testosterone in 1935.[4] Dr. John Bosley Ziegler, in collaboration with the CIBA pharmaceutical company, developed Methandrostenolone in the 1950s.[1][3] The primary goal was to create a compound with significant muscle-building (anabolic) properties but with fewer masculinizing (androgenic) effects than testosterone.[4]
Initial medical research found it effective for treating conditions characterized by muscle wasting and catabolism.[1][3] It was prescribed to burn victims to promote skin growth and to the elderly to reverse the effects of osteoporosis.[2] Early clinical dosages were typically 5 to 10 mg per day for men and 2.5 mg per day for women.[2]
Transition to Non-Medical Use and Regulation
The potent anabolic effects of Methandrostenolone quickly garnered attention beyond its medical applications.[3] It became one of the first and most widely used AAS among athletes and weightlifters seeking to enhance muscle mass and strength.[2] This non-medical use grew rapidly in the 1960s and 1970s.[4]
Concerns over its misuse and potential health risks led to increased scrutiny. The US Food and Drug Administration (FDA) eventually pressured CIBA to withdraw Dianabol from the U.S. market in 1983, and its approval was officially revoked in 1985.[2] Subsequently, under the Anabolic Steroids Control Act of 1990, non-medical use was outlawed in the United States, and it is now classified as a controlled substance in many countries.[2]
Chemical Synthesis
Methandrostenolone is a 17α-alkylated derivative of testosterone with a double bond between carbon 1 and 2. This modification reduces its androgenic activity relative to its anabolic effects and allows it to be orally active.
Historically and in modern production, several synthesis methods exist:
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Microbiological Bioconversion: One method involves the bioconversion of 17α-methyltestosterone using the microorganism Arthrobacter simplex. This process creates the 1,2-dehydrogenation necessary to form methandienone.[5]
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Chemical Synthesis: A multi-step chemical process starting from Mestanlone can also be employed. This involves a double bromination at the 2,4-positions, followed by a double debromination reaction to introduce the necessary double bonds, yielding the final product.[6]
Pharmacology and Mechanism of Action
Androgen Receptor Activation
Methandrostenolone exerts its effects primarily by binding to and activating the androgen receptor (AR), the biological target of androgens like testosterone.[2][7] This interaction is the foundational step for its anabolic and androgenic effects. Upon entering the cell, Methandrostenolone binds to the AR in the cytoplasm, causing a conformational change. The activated receptor-hormone complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This binding modulates the transcription of target genes involved in protein synthesis and cellular growth.[3]
Anabolic and Androgenic Effects
The primary mechanism behind Methandrostenolone's muscle-building capacity is its ability to dramatically increase protein synthesis and enhance nitrogen retention within muscle cells.[1][2][7] Nitrogen is a crucial component of amino acids, the building blocks of protein. A positive nitrogen balance, where nitrogen intake exceeds excretion, is an indicator of an anabolic state conducive to muscle growth.[1][3]
While designed to have a favorable anabolic-to-androgenic ratio, it still possesses moderate androgenic effects, which can lead to the development of secondary male characteristics.[2][3] It also has moderate estrogenic effects.[2]
Metabolism
Upon oral administration, Methandrostenolone is metabolized in the liver.[7] Human excretion studies have shown that 6β-hydroxylation is a major metabolic pathway for Methandrostenolone.[8] The identification of its metabolites, such as 17-epi-methandienone and 6β-hydroxy-17-epi-methandienone, is crucial for anti-doping tests.
Key Experimental Data and Protocols
Quantitative Effects on Body Composition
Early scientific research aimed to quantify the anabolic effects of Methandrostenolone. The data below is summarized from a key 1976 study that investigated its impact on athletes undergoing training.
| Parameter | Dosage | Duration | Result | Study Population |
| Body Weight | 100 mg/day | 6 weeks | Mean increase of 3.3 kg | 11 athletic men |
| Body Potassium | 100 mg/day | 6 weeks | Mean increase of 420 mmol | 11 athletic men |
| Body Composition | 100 mg/day | 6 weeks | Weight gain confined to lean body mass | 11 athletic men |
| Therapeutic Use | 5-10 mg/day | N/A | Standard clinical dose for men | Patients with hypogonadism |
| Therapeutic Use | 2.5 mg/day | N/A | Standard clinical dose for women | N/A |
Data sourced from Hervey et al. (1976) and medical archives.[2][9]
Protocol: Clinical Trial on Athletic Performance (1976)
This protocol is based on the methodology described in the 1976 study by Hervey et al., which was a foundational piece of research into the effects of Methandrostenolone on athletes.
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Objective: To determine if Methandrostenolone has a true anabolic effect in men undergoing athletic training.
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Study Design: A double-blind, crossover clinical trial.
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Participants: 11 healthy athletic men.
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Methodology:
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Treatment Periods: Each subject participated in two 6-week periods of weight training.
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Intervention: In one period, subjects received 100 mg/day of Methandrostenolone. In the other period, they received a placebo. The order was randomized.
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Measurements: A comprehensive set of measurements was taken at the beginning and end of each 6-week period.
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Primary Endpoints:
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Body Weight and Composition: Measured to assess changes in lean and fat mass.
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Total Body Potassium: Measured as an index of lean tissue accumulation.[9]
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Muscular Strength and Performance: Assessed through standardized strength tests.
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Secondary Endpoints:
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Endocrine Function: Plasma testosterone and cortisol concentrations were measured to assess hormonal impact.[9]
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Results: The study found significant increases in weight and body potassium with Methandrostenolone compared to placebo, suggesting an anabolic effect. However, no significant difference in strength or performance improvement was noted between the drug and placebo periods.[9]
Protocol: Human Metabolism Study
This generalized protocol is based on methodologies used to identify anabolic steroid metabolites for anti-doping purposes, as described in research on Methandrostenolone metabolism.
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Objective: To identify the major urinary metabolites of a single oral dose of Methandrostenolone in humans.
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Study Design: Human excretion study.
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Participants: Healthy male volunteers.
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Methodology:
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Administration: A single, standardized oral dose of Methandrostenolone is administered to each participant.
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Sample Collection: Urine samples are collected from each participant at timed intervals (e.g., 0-8 hours, 8-24 hours, 24-48 hours) post-administration.
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Sample Preparation:
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Urine samples undergo enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.
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The unconjugated steroids are then extracted using liquid-liquid extraction or solid-phase extraction.
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The extracted compounds are derivatized (e.g., trimethylsilylation) to improve their volatility and thermal stability for analysis.
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Analysis: The prepared samples are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the chemical structures of the metabolites.[8]
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Expected Outcome: Identification and characterization of metabolites, such as 6β-hydroxy methandienone, which serves as a long-term marker for Methandrostenolone use.[8]
Signaling and Experimental Workflow Visualizations
References
- 1. A Systematic Review of Methandrostenolone [athenaeumpub.com]
- 2. Metandienone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. swolverine.com [swolverine.com]
- 5. Synthesis of Methandrostenolone_Chemicalbook [chemicalbook.com]
- 6. CN107501373A - A kind of preparation method of danabol - Google Patents [patents.google.com]
- 7. What is the mechanism of Metandienone? [synapse.patsnap.com]
- 8. Metabolism of anabolic steroids in humans: synthesis of 6 beta-hydroxy metabolites of 4-chloro-1,2-dehydro-17 alpha-methyltestosterone, fluoxymesterone, and metandienone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Anabolic" effects of methandienone in men undergoing athletic training - PubMed [pubmed.ncbi.nlm.nih.gov]
